
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly prescribed medications worldwide. Diclofenac is known for its potent anti-inflammatory, analgesic, and antipyretic properties, making it an essential tool in the treatment of various inflammatory conditions.
Mécanisme D'action
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response and are responsible for pain and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide is a widely used tool in laboratory experiments due to its potent anti-inflammatory and analgesic properties. It is commonly used to induce inflammation in animal models and to test the efficacy of anti-inflammatory drugs. However, it is important to note that this compound has limitations as a research tool, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of this compound, which could lead to the development of new drugs with similar properties.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide involves a multistep process that begins with the reaction of 3,5-dichloroaniline with ethyl-2-chloroacetate to form 3,5-dichlorophenyl-ethyl-2-chloroacetate. This intermediate is then reacted with sodium methoxide to form the corresponding sodium salt, which is subsequently treated with sulfuric acid to produce this compound.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide has been extensively studied for its therapeutic potential in various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. It has also been investigated for its potential use in the treatment of other conditions such as migraine, dysmenorrhea, and postoperative pain.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-5-14(21-2)15(6-10)22(19,20)18-13-8-11(16)7-12(17)9-13/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBGVRLJXUKGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

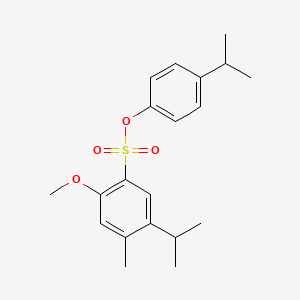
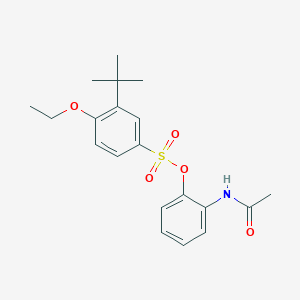

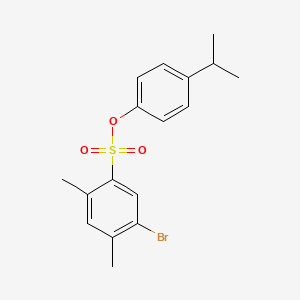


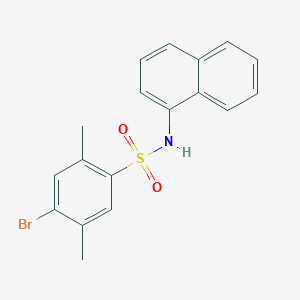
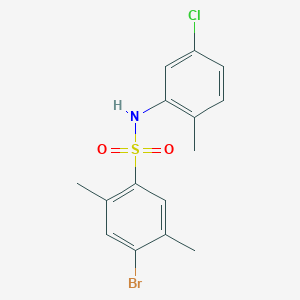
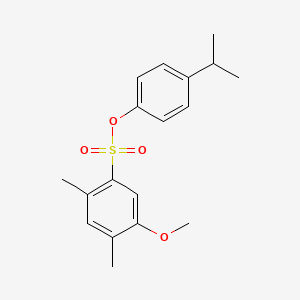



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)
